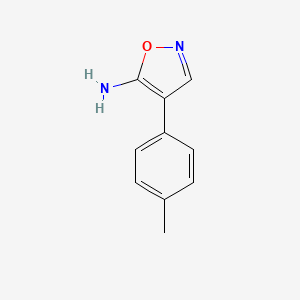![molecular formula C8H8N2O B1371292 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile](/img/structure/B1371292.png)
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile is an organic compound characterized by the presence of a cyclopropyl group, a methoxy group, and two nitrile groups attached to a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting cyclopropyl aldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound’s nitrile groups can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[Cyclopropyl(ethoxy)methylene]malononitrile: Similar in structure but with an ethoxy group instead of a methoxy group.
2-[Bis(methylthio)methylene]malononitrile: Contains two methylthio groups instead of a methoxy group.
2-[Benzylamino(methylene)]malononitrile: Features a benzylamino group in place of the methoxy group.
Uniqueness
2-[Cyclopropyl(methoxy)methylidene]propanedinitrile is unique due to the presence of the cyclopropyl and methoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations, while the methoxy group can participate in various substitution reactions.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-[cyclopropyl(methoxy)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-8(6-2-3-6)7(4-9)5-10/h6H,2-3H2,1H3 |
Clave InChI |
RZKPJBMCLBDIGJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=C(C#N)C#N)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)
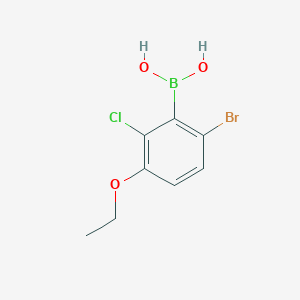
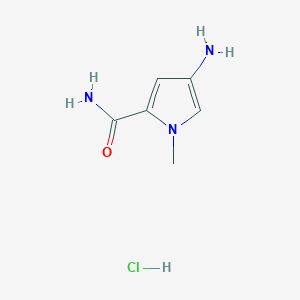
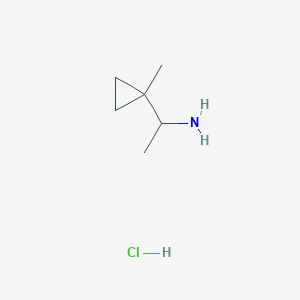

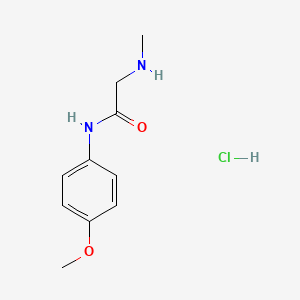
![benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate](/img/structure/B1371221.png)
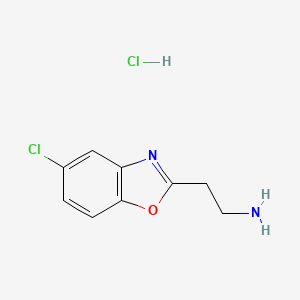
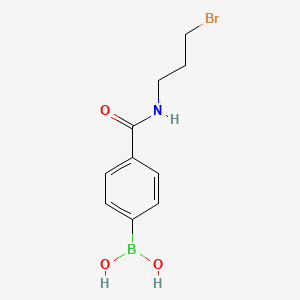
![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)
